molecular formula C15H19N2O3P B5335367 5,7-Dimethyl-2,6-dioxo-2-phenoxy-1,3-diaza-2-phosphaadamantane CAS No. 172881-99-1

5,7-Dimethyl-2,6-dioxo-2-phenoxy-1,3-diaza-2-phosphaadamantane

Cat. No.: B5335367
CAS No.: 172881-99-1
M. Wt: 306.30 g/mol
InChI Key: QGAFLKLNVGYKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl-2,6-dioxo-2-phenoxy-1,3-diaza-2-phosphaadamantane is a complex organic compound with the molecular formula C₁₅H₁₉N₂O₃P It is known for its unique structure, which includes a diaza-phosphaadamantane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2,6-dioxo-2-phenoxy-1,3-diaza-2-phosphaadamantane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diaza-phosphaadamantane precursor with phenoxy and methyl groups in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2,6-dioxo-2-phenoxy-1,3-diaza-2-phosphaadamantane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at the phenoxy or methyl groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5,7-Dimethyl-2,6-dioxo-2-phenoxy-1,3-diaza-2-phosphaadamantane has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which 5,7-Dimethyl-2,6-dioxo-2-phenoxy-1,3-diaza-2-phosphaadamantane exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane: A similar compound used as a ligand in catalysis.

    1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities.

    1,2,4-Triazolopyrimidines: Compounds with significant pharmacological activities.

Uniqueness

5,7-Dimethyl-2,6-dioxo-2-phenoxy-1,3-diaza-2-phosphaadamantane is unique due to its specific structure and the presence of both diaza and phospha groups

Properties

IUPAC Name

5,7-dimethyl-2-oxo-2-phenoxy-1,3-diaza-2λ5-phosphatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N2O3P/c1-14-8-16-10-15(2,13(14)18)11-17(9-14)21(16,19)20-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAFLKLNVGYKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)P3(=O)OC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169416
Record name 1,3-Diaza-2-phosphatricyclo(3.3.1.1(sup3,7))decan-6-one, 5,7-dimethyl-2-phenoxy-, 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172881-99-1
Record name 1,3-Diaza-2-phosphatricyclo(3.3.1.1(sup3,7))decan-6-one, 5,7-dimethyl-2-phenoxy-, 2-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172881991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diaza-2-phosphatricyclo(3.3.1.1(sup3,7))decan-6-one, 5,7-dimethyl-2-phenoxy-, 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.